2-(Bromomethyl)-4-methylnaphthalene
CAS No.: 64977-28-2
Cat. No.: VC13753113
Molecular Formula: C12H11Br
Molecular Weight: 235.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64977-28-2 |
|---|---|
| Molecular Formula | C12H11Br |
| Molecular Weight | 235.12 g/mol |
| IUPAC Name | 3-(bromomethyl)-1-methylnaphthalene |
| Standard InChI | InChI=1S/C12H11Br/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,8H2,1H3 |
| Standard InChI Key | KKOXHLJQXQQURI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=CC=CC=C12)CBr |
| Canonical SMILES | CC1=CC(=CC2=CC=CC=C12)CBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
2-(Bromomethyl)-4-methylnaphthalene belongs to the class of halogenated naphthalenes, with the molecular formula C₁₂H₁₁Br. Its structure consists of a naphthalene backbone—a fused bicyclic system of two benzene rings—with a bromomethyl (-CH₂Br) group at the 2-position and a methyl (-CH₃) group at the 4-position . The bromomethyl group introduces significant electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, while the methyl group influences steric and electronic properties .
Isomerism and Substituent Effects
The positions of substituents on the naphthalene ring critically determine reactivity and physicochemical behavior. For instance, 2-(bromomethyl)-6-methylnaphthalene (CAS 52988-15-5) exhibits a molecular weight of 235.12 g/mol and a logP value of 4.04, indicating high lipophilicity . By analogy, the 4-methyl isomer likely shares similar properties, though the para-methyl group in the 4-position may alter crystal packing and solubility compared to the 6-methyl derivative.
Synthesis and Reaction Pathways
Bromination of Methylnaphthalene Precursors
A common route to bromomethylnaphthalenes involves the bromination of hydroxymethyl or chloromethyl precursors. For example, the synthesis of 1-(chloromethyl)-4-methylnaphthalene reported by Zhang et al. (2023) proceeds via treatment of (2-methoxynaphthalen-1-yl)methanol with thionyl chloride (SOCl₂) . By extension, substituting SOCl₂ with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) could yield the bromomethyl analogue. This method highlights the utility of alcohol-to-halide conversions in accessing halogenated naphthalenes.
Direct Electrophilic Substitution
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for 2-(bromomethyl)-4-methylnaphthalene are scarce, its 6-methyl isomer exhibits a boiling point and melting point that remain uncharacterized . The bromomethyl group’s polarizability and the methyl group’s steric bulk likely reduce volatility compared to unsubstituted naphthalene. Differential scanning calorimetry (DSC) studies of analogous compounds suggest decomposition temperatures above 200°C, consistent with the thermal stability of aromatic bromides .
Solubility and Partitioning
The logP value of 4.04 reported for 2-(bromomethyl)-6-methylnaphthalene implies high lipid solubility, a trait shared by the 4-methyl isomer. This property facilitates penetration into biological membranes but complicates aqueous-phase applications. Solubility in organic solvents such as dichloromethane and ethyl acetate is anticipated to be high, aligning with trends observed in halogenated aromatics .
Applications in Organic Synthesis
Alkylation and Cross-Coupling Reactions
The bromomethyl group serves as a potent alkylating agent, enabling nucleophilic substitution reactions with amines, thiols, and alcohols. For example, palladium-catalyzed coupling of 2-(bromomethyl)-4-methylnaphthalene with arylboronic acids could yield biaryl derivatives, expanding access to π-conjugated materials . Additionally, its use in Ullmann or Buchwald-Hartwig amination reactions may facilitate the synthesis of nitrogen-containing heterocycles .
Polymer and Material Science
Brominated naphthalenes are precursors to flame retardants and photoactive polymers. Incorporating 2-(bromomethyl)-4-methylnaphthalene into polymer backbones could enhance thermal stability and UV absorption, though its environmental persistence warrants caution .
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